molecular formula C10H15ClN2O6 B12557251 Carbamic acid--1-(2-chlorophenyl)ethane-1,2-diol (2/1) CAS No. 194085-57-9

Carbamic acid--1-(2-chlorophenyl)ethane-1,2-diol (2/1)

Cat. No.: B12557251
CAS No.: 194085-57-9
M. Wt: 294.69 g/mol
InChI Key: TZZXJZUHYSRXMQ-UHFFFAOYSA-N
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Description

Carbamic acid–1-(2-chlorophenyl)ethane-1,2-diol (2/1) is a chemical compound with the molecular formula C9H10ClNO3 It is characterized by the presence of a carbamic acid group attached to a 2-chlorophenyl ring and an ethane-1,2-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid–1-(2-chlorophenyl)ethane-1,2-diol (2/1) typically involves the reaction of 2-chlorophenyl isocyanate with ethane-1,2-diol under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid–1-(2-chlorophenyl)ethane-1,2-diol (2/1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbamic acid group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Carbamic acid–1-(2-chlorophenyl)ethane-1,2-diol (2/1) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid–1-(2-chlorophenyl)ethane-1,2-diol (2/1) involves its interaction with specific molecular targets. The carbamic acid group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chlorophenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (2-chlorophenyl)-, ethyl ester
  • Carbamic acid, (2-chlorophenyl)-, methyl ester
  • Carbamic acid, (2-chlorophenyl)-, propyl ester

Uniqueness

Carbamic acid–1-(2-chlorophenyl)ethane-1,2-diol (2/1) is unique due to the presence of the ethane-1,2-diol moiety, which imparts distinct chemical and physical properties. This structural feature differentiates it from other carbamic acid derivatives and contributes to its specific reactivity and applications.

Properties

CAS No.

194085-57-9

Molecular Formula

C10H15ClN2O6

Molecular Weight

294.69 g/mol

IUPAC Name

carbamic acid;1-(2-chlorophenyl)ethane-1,2-diol

InChI

InChI=1S/C8H9ClO2.2CH3NO2/c9-7-4-2-1-3-6(7)8(11)5-10;2*2-1(3)4/h1-4,8,10-11H,5H2;2*2H2,(H,3,4)

InChI Key

TZZXJZUHYSRXMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CO)O)Cl.C(=O)(N)O.C(=O)(N)O

Origin of Product

United States

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